molecular formula C14H23NO4 B6246434 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-7-carboxylic acid CAS No. 2408963-51-7

5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B6246434
CAS No.: 2408963-51-7
M. Wt: 269.34 g/mol
InChI Key: JRMYDXVUHUBHIX-UHFFFAOYSA-N
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Description

5-[(tert-butoxy)carbonyl]-5-azaspiro[3. This compound is characterized by its spirocyclic structure, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

The synthesis of 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-7-carboxylic acid typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common synthetic route involves the reaction of a suitable azaspiro precursor with tert-butyl chloroformate under controlled conditions to introduce the tert-butoxycarbonyl (Boc) protecting group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the Boc group or other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and temperature control to optimize reaction rates and yields .

Scientific Research Applications

5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-7-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-7-carboxylic acid can be compared with other similar compounds, such as:

    7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid: This compound has a similar spirocyclic structure but differs in the position of the carboxylic acid group.

    2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonane-7-carboxylic acid: Another related compound with variations in the positioning of functional groups, leading to different chemical properties and reactivity.

The uniqueness of 5-[(tert-butoxy)carbonyl]-5-azaspiro[3

Properties

CAS No.

2408963-51-7

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonane-7-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-10(11(16)17)5-8-14(15)6-4-7-14/h10H,4-9H2,1-3H3,(H,16,17)

InChI Key

JRMYDXVUHUBHIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC12CCC2)C(=O)O

Purity

95

Origin of Product

United States

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